3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound is a derivative of 2,6-dimethylphenyl isocyanide . Isocyanides are organic compounds that feature a carbon-nitrogen triple bond, where the nitrogen is connected to the rest of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 2,6-dimethylphenyl isocyanide have been synthesized from phenol and methanol in a fluidized bed of iron-chromium catalyst . Another method involves the protodeboronation of pinacol boronic esters .
Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, demonstrating potential as fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Fungicidal Activity
Thiazole derivatives, prepared from reactions involving dimethylphenyl compounds, show potential in fungicidal applications. Their synthesis and properties have been extensively studied (Bashandy, Abdelall, & El-Morsy, 2008).
Anion Hosting
Imidazole-based bisphenol compounds are structurally characterized for their ability to host anions, with strong intramolecular hydrogen bonds and interactions contributing to their structural stability (Nath & Baruah, 2012).
Metathesis Polymerization
1,3-diarylimidazol(in)ium chlorides, including dimethylphenyl variants, are synthesized for use in ring-opening metathesis polymerization of cyclooctene, showing the versatility of these compounds in polymer science (Delaude, Szypa, Demonceau, & Noels, 2002).
Antimicrobial and Antioxidant Agents
Novel chalcone linked imidazolones, including dimethylphenyl-based compounds, have been synthesized and evaluated for their antimicrobial and antioxidant properties, indicating their potential in medicinal chemistry (Sadula, Peddaboina, & J., 2014).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives, such as dimethylphenyl-based compounds, have been investigated as corrosion inhibitors for carbon steel in acidic media, highlighting their application in materials science (Duran, Yurttaş, & Duran, 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target fungal diseases . They work by preventing fungal spores from germinating or penetrating the plant .
Mode of Action
Related compounds have been found to work either on the leaf surface to prevent fungal spores from germinating or penetrating the plant, or inside the plant to prevent or reduce infection .
Biochemical Pathways
Similar compounds have been found to interfere with the mitochondrial pathway, leading to apoptosis . They also inhibit sterol biosynthesis, but they work on different target sites to do this .
Pharmacokinetics
Related compounds have been found to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability .
Result of Action
Related compounds have been found to significantly inhibit cell proliferation and induce apoptosis in certain cells while sparing healthy cells .
properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-3-5-8(2)10(7)13-9(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOMPUIOXIQMSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235121 |
Source
|
Record name | 3-(2,6-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
CAS RN |
32262-28-5 |
Source
|
Record name | 3-(2,6-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32262-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,6-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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